molecular formula C11H14BrNO3 B443341 2-Bromo-4,5-diethoxybenzaldehyde oxime

2-Bromo-4,5-diethoxybenzaldehyde oxime

Cat. No.: B443341
M. Wt: 288.14g/mol
InChI Key: VRIXXITXYZHAHX-NTUHNPAUSA-N
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Description

2-Bromo-4,5-diethoxybenzaldehyde oxime is a substituted benzaldehyde oxime derivative characterized by a bromine atom at the 2-position and ethoxy groups at the 4- and 5-positions of the aromatic ring. The oxime functional group (–CH=N–OH) enhances its reactivity, making it valuable in organic synthesis, particularly in the formation of heterocyclic compounds like indoxazens or as intermediates in pharmaceutical applications .

Conversion to the oxime involves reaction with hydroxylamine under controlled conditions, a process analogous to other benzaldehyde oximes .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14g/mol

IUPAC Name

(NE)-N-[(2-bromo-4,5-diethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H14BrNO3/c1-3-15-10-5-8(7-13-14)9(12)6-11(10)16-4-2/h5-7,14H,3-4H2,1-2H3/b13-7+

InChI Key

VRIXXITXYZHAHX-NTUHNPAUSA-N

SMILES

CCOC1=C(C=C(C(=C1)C=NO)Br)OCC

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N/O)Br)OCC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NO)Br)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural Analogues and Substituent Effects

The physicochemical and reactive properties of benzaldehyde oximes are heavily influenced by substituents on the aromatic ring. Below is a comparison with key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Notes
2-Bromo-4,5-diethoxybenzaldehyde oxime 2-Br, 4-OCH₂CH₃, 5-OCH₂CH₃ C₁₁H₁₄BrNO₃ 296.14 g/mol Intermediate for indoxazens
3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime 3-Br, 4-OCH₂CH₃, 5-OCH₃ C₁₀H₁₂BrNO₃ 282.11 g/mol AldrichCPR product (OTV000140)
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime 3-Br, 4-OCH(CH₃)₂, 5-OCH₃ C₁₁H₁₄BrNO₃ 296.14 g/mol Higher lipophilicity
3-Bromobenzaldehyde oxime 3-Br C₇H₆BrNO 200.03 g/mol Lower steric hindrance

Key Observations :

  • Substituent Position : The position of bromine (2 vs. 3) alters steric and electronic effects. For example, 2-bromo substitution may hinder reactivity at the ortho position compared to 3-bromo analogues .
  • Alkoxy Groups : Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups increase solubility in organic solvents, while bulkier substituents (e.g., isopropoxy) enhance lipophilicity .
  • Molecular Weight : Compounds with identical substituents but differing positions (e.g., 2-bromo vs. 3-bromo) have similar molecular weights but distinct reactivity profiles.

Commercial Availability and Challenges

  • This compound: Not listed in major catalogs, though its precursor (CAS 91335-51-2) is available from Combi-Blocks (95% purity) . Discontinuation notices suggest supply-chain volatility .
  • Analogues : 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime (OTV000140) and similar compounds are marketed by AldrichCPR, indicating broader commercial interest in substituted benzaldehyde oximes .

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